3-(Azetidin-3-yl)-2-fluoropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Azetidin-3-yl)-2-fluoropyridine is a heterocyclic compound that features both an azetidine ring and a fluoropyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of a Horner–Wadsworth–Emmons reaction to form the azetidine ring, followed by a nucleophilic substitution reaction to introduce the fluoropyridine group .
Industrial Production Methods
Industrial production of 3-(Azetidin-3-yl)-2-fluoropyridine often employs green chemistry principles to minimize environmental impact. This includes the use of less hazardous reagents and solvents, as well as energy-efficient reaction conditions .
Chemical Reactions Analysis
Types of Reactions
3-(Azetidin-3-yl)-2-fluoropyridine can undergo various chemical reactions, including:
Oxidation: The azetidine ring can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the fluoropyridine moiety.
Substitution: Nucleophilic substitution reactions are common, particularly at the fluoropyridine site.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols are frequently employed in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the azetidine ring can yield azetidine oxides, while nucleophilic substitution at the fluoropyridine site can produce a variety of substituted pyridines .
Scientific Research Applications
3-(Azetidin-3-yl)-2-fluoropyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-(Azetidin-3-yl)-2-fluoropyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluoropyridine moiety can enhance binding affinity to these targets, while the azetidine ring can modulate the compound’s overall biological activity. These interactions can lead to the inhibition or activation of specific biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
3-(Azetidin-3-yl)-1H-pyrrole: Similar in structure but lacks the fluorine atom, which can affect its biological activity.
3-(Azetidin-3-yl)-5-(5-nitro-2-furyl)-1,2,4-oxadiazole: Contains a different heterocyclic moiety, leading to distinct chemical and biological properties.
Uniqueness
3-(Azetidin-3-yl)-2-fluoropyridine is unique due to the presence of both the azetidine ring and the fluoropyridine moiety. This combination can enhance the compound’s stability, reactivity, and biological activity compared to similar compounds .
Properties
Molecular Formula |
C8H9FN2 |
---|---|
Molecular Weight |
152.17 g/mol |
IUPAC Name |
3-(azetidin-3-yl)-2-fluoropyridine |
InChI |
InChI=1S/C8H9FN2/c9-8-7(2-1-3-11-8)6-4-10-5-6/h1-3,6,10H,4-5H2 |
InChI Key |
RCNHLGUCVDTSGP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=C(N=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.